Ethyl 2-[2-(4-fluorophenyl)-1,3-dioxoinden-2-yl]acetate
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Overview
Description
Ethyl 2-[2-(4-fluorophenyl)-1,3-dioxoinden-2-yl]acetate is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorophenyl group and a dioxoindene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-fluorophenyl)-1,3-dioxoinden-2-yl]acetate typically involves the condensation of 4-fluorobenzaldehyde with phthalic anhydride to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the process. For example, the use of acidic or basic catalysts can promote the condensation reaction, while solvents like ethanol or methanol can be used to dissolve the reactants and control the reaction temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-fluorophenyl)-1,3-dioxoinden-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-[2-(4-fluorophenyl)-1,3-dioxoinden-2-yl]acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s derivatives are investigated for their potential therapeutic effects, such as anti-inflammatory or analgesic activities.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-fluorophenyl)-1,3-dioxoinden-2-yl]acetate involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-fluorophenyl)acetate: This compound shares the fluorophenyl group but lacks the dioxoindene moiety.
2-(4-Fluorophenyl)-1,3-dioxoindane: This compound contains the dioxoindene structure but does not have the ethyl acetate group.
Uniqueness
Ethyl 2-[2-(4-fluorophenyl)-1,3-dioxoinden-2-yl]acetate is unique due to the combination of its fluorophenyl and dioxoindene groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the fluorophenyl group can enhance the compound’s stability and reactivity, while the dioxoindene moiety can contribute to its biological activity.
Properties
IUPAC Name |
ethyl 2-[2-(4-fluorophenyl)-1,3-dioxoinden-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO4/c1-2-24-16(21)11-19(12-7-9-13(20)10-8-12)17(22)14-5-3-4-6-15(14)18(19)23/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCINQJQNCYHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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